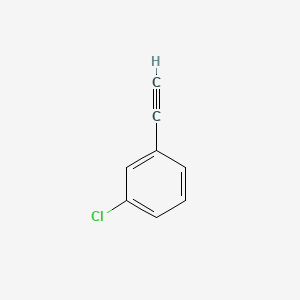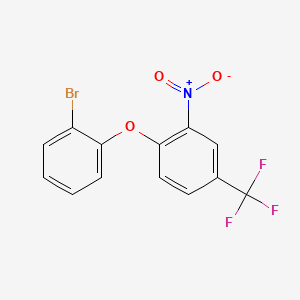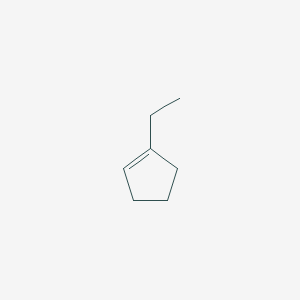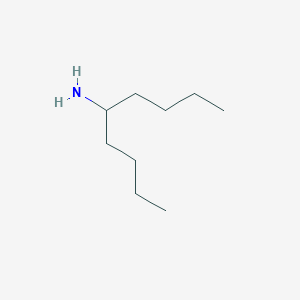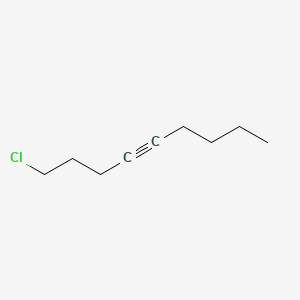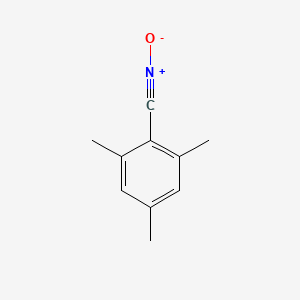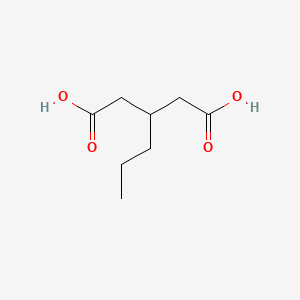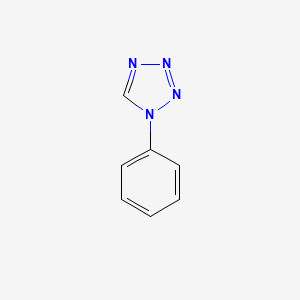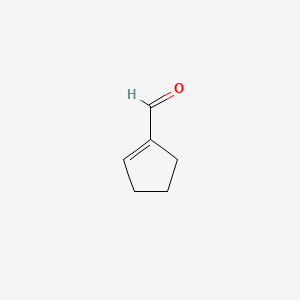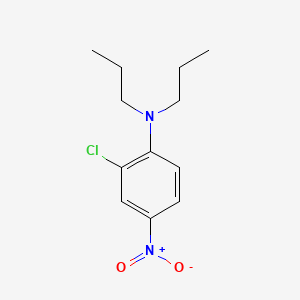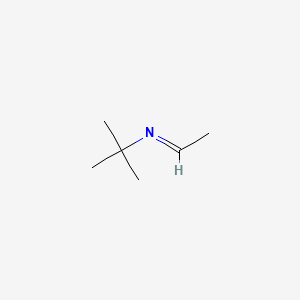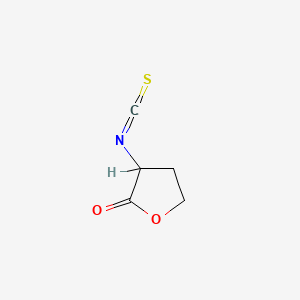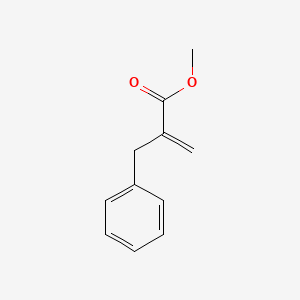
Methyl 2-benzylacrylate
概要
説明
Methyl 2-benzylacrylate is an organic compound with the molecular formula C11H12O2 . It has an average mass of 176.212 Da and a monoisotopic mass of 176.083725 Da .
Synthesis Analysis
While specific synthesis methods for Methyl 2-benzylacrylate were not found in the search results, it’s worth noting that organic compounds like this are often synthesized through various organic reactions. For instance, retrosynthetic analysis is a common strategy used in organic synthesis .
Molecular Structure Analysis
The InChI code for Methyl 2-benzylacrylate is 1S/C11H12O2/c1-9(11(12)13-2)8-10-6-4-3-5-7-10/h3-7H,1,8H2,2H3 . This indicates the specific arrangement of atoms in the molecule.
Physical And Chemical Properties Analysis
Methyl 2-benzylacrylate has a density of 1.0±0.1 g/cm3, a boiling point of 261.1±19.0 °C at 760 mmHg, and a vapour pressure of 0.0±0.5 mmHg at 25°C . It also has a molar refractivity of 51.0±0.3 cm3, a polar surface area of 26 Å2, and a molar volume of 170.1±3.0 cm3 .
科学的研究の応用
- Field : Polymer Synthesis
- Application Summary : Methyl 2-benzylacrylate is used in the synthesis of (meth)acrylates, which are a type of reactive polymer . Reactive polymers are widely used as polymeric reagents or polymer supports in biochemical and chemical applications .
- Methods of Application : The synthesis of (meth)acrylate-based monomers and polymers involves the reaction of the monomers with alcohols and amines carrying the desired reactive groups . This provides a single reaction step for the synthesis of reactive polymers .
- Results or Outcomes : The synthesis of (meth)acrylate esters including amide, dioxolane, benzofuran, and chalcone groups is described . These new (meth)acrylate-based monomers and polymers have attracted the attention of various groups recently .
-
Field : Living/Controlled Polymerization
- Application Summary : Methyl 2-benzylacrylate is used in the living/controlled polymerization of (meth)acrylate monomers by Lewis pair . This process has unique advantages such as high activity, high stability, and adjustable variability .
- Methods of Application : The combination of Lewis acid (LA) and Lewis base (LB) to construct Lewis pairs (LPs) with appropriate Lewis basicity, Lewis acidity, and steric effects would significantly impact the polymerization process .
- Results or Outcomes : The developed Lewis pair polymerizations (LPPs) have demonstrated their powerful capability in precise control over the molecular weight, molecular weight distribution, and monomer sequence as well as the topology of polymers .
-
Field : Synthesis of Functional Polymers
- Application Summary : Methyl 2-benzylacrylate is used in the synthesis of functional (meth)acrylates . These functional polymers are widely used as polymeric reagents or polymer supports in biochemical and chemical applications .
- Methods of Application : The synthesis of functional polymers involves the reaction of the monomers with alcohols and amines carrying the desired reactive groups . This provides a single reaction step for the synthesis of reactive polymers .
- Results or Outcomes : The synthesis of a serial new (meth)acrylate esters including amide, dioxolane, benzofuran, and chalcone groups is described . These new (meth)acrylate-based monomers and polymers have attracted the attention of various groups recently .
-
Field : Dual-Curing Acrylate Systems
- Application Summary : Methyl 2-benzylacrylate is used in dual-curing acrylate systems . These systems yield two distinct and temporally stable sets of material properties at each curing stage, thereby allowing process flexibility .
- Methods of Application : The dual-curing process is defined as a combination of two curing reactions taking place simultaneously or sequentially . If a functional group participates in both curing reactions, grafted interpenetrating polymer networks (IPNs) can be obtained .
- Results or Outcomes : The resulting IPN exhibits superior properties compared to its individual parts . Sequential dual-curing facilitates ease in processing and handling as long as the intermediate materials (i.e., after the first curing reaction) are chemically stable and their properties tailorable .
-
Field : Synthesis of Functional Acrylates
- Application Summary : Methyl 2-benzylacrylate is used in the synthesis of functional acrylates . These functional polymers are widely used in sundry applications such as diapers, cosmetics, orthopedics, paints and coatings, adhesives, textiles, and many biomedical applications such as contact lenses and bone cements .
- Methods of Application : The synthesis of functional polymers involves the reaction of the monomers with alcohols and amines carrying the desired reactive groups . This provides a single reaction step for the synthesis of reactive polymers .
- Results or Outcomes : The synthesis of a serial new (meth)acrylate esters including amide, dioxolane, benzofuran, and chalcone groups is described . These new (meth)acrylate-based monomers and polymers have attracted the attention of various groups recently .
Safety And Hazards
特性
IUPAC Name |
methyl 2-benzylprop-2-enoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12O2/c1-9(11(12)13-2)8-10-6-4-3-5-7-10/h3-7H,1,8H2,2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DQQJYBYIABSMFM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C(=C)CC1=CC=CC=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50341793 | |
| Record name | methyl 2-benzylacrylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50341793 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
176.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 2-benzylacrylate | |
CAS RN |
3070-71-1 | |
| Record name | methyl 2-benzylacrylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50341793 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



